molecular formula C21H30N2O3 B6065514 N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide

Cat. No.: B6065514
M. Wt: 358.5 g/mol
InChI Key: FKMBJCGNNMFDLF-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide is a complex organic compound that features a piperidine ring, a benzofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the cyclohexylmethyl group. The benzofuran moiety is then synthesized separately and coupled with the piperidine derivative. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and have been studied for their biological activities.

    Benzofuran derivatives: Compounds such as psoralen and amiodarone contain the benzofuran moiety and are known for their medicinal properties.

Uniqueness

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide is unique due to its combination of a piperidine ring, a benzofuran moiety, and a carboxamide group. This structural complexity may confer unique biological activities and potential therapeutic benefits not seen in simpler compounds.

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c24-18-9-4-10-19-20(18)17(14-26-19)21(25)22-16-8-5-11-23(13-16)12-15-6-2-1-3-7-15/h14-16H,1-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMBJCGNNMFDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=COC4=C3C(=O)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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